(3,5-Dimethyl-1-o-tolyl-1H-pyrazol-4-yl)-acetic acid
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Overview
Description
(3,5-Dimethyl-1-o-tolyl-1H-pyrazol-4-yl)-acetic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a pyrazole ring substituted with dimethyl and o-tolyl groups, along with an acetic acid moiety
Preparation Methods
The synthesis of (3,5-Dimethyl-1-o-tolyl-1H-pyrazol-4-yl)-acetic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones, followed by subsequent functional group modifications to introduce the acetic acid moiety. The reaction conditions typically involve the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
(3,5-Dimethyl-1-o-tolyl-1H-pyrazol-4-yl)-acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. This can be achieved using reagents such as halogens or nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(3,5-Dimethyl-1-o-tolyl-1H-pyrazol-4-yl)-acetic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in biological studies to investigate its effects on various biological systems. It may serve as a potential lead compound for the development of new drugs or therapeutic agents.
Medicine: Research into the medicinal properties of this compound may reveal its potential as an anti-inflammatory, analgesic, or antimicrobial agent.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which (3,5-Dimethyl-1-o-tolyl-1H-pyrazol-4-yl)-acetic acid exerts its effects depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
(3,5-Dimethyl-1-o-tolyl-1H-pyrazol-4-yl)-acetic acid can be compared with other similar compounds, such as:
(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-acetic acid: This compound has a phenyl group instead of an o-tolyl group, which may result in different chemical and biological properties.
(3,5-Dimethyl-1-o-tolyl-1H-pyrazol-4-yl)-propionic acid: This compound has a propionic acid moiety instead of an acetic acid moiety, which may affect its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties compared to its analogs.
Biological Activity
(3,5-Dimethyl-1-o-tolyl-1H-pyrazol-4-yl)-acetic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a unique molecular structure that combines a pyrazole ring with a tolyl group and an acetic acid moiety, which may enhance its lipophilicity and influence its interaction with biological targets.
Chemical Structure and Properties
The chemical formula for this compound is C₁₄H₁₆N₂O₂, with a molecular weight of 244.3 g/mol. The structural features include:
- Pyrazole Ring : A five-membered heterocycle known for various biological activities.
- Tolyl Group : An aromatic substituent that may enhance interaction with biological receptors.
- Acetic Acid Moiety : Contributes to the compound's solubility and potential reactivity.
Biological Activities
Preliminary studies indicate that this compound may possess several significant biological activities:
- Anti-inflammatory Activity : Similar to other pyrazole derivatives, it may inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory process. Research has shown that certain pyrazole derivatives exhibit selective COX-2 inhibition, suggesting potential as anti-inflammatory agents .
- Antimicrobial Activity : In vitro evaluations have demonstrated that related pyrazole compounds can exhibit antimicrobial properties against various pathogens. For instance, some derivatives have shown minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against bacteria such as Staphylococcus aureus .
The mechanism by which this compound exerts its effects likely involves interactions with specific molecular targets, including enzymes and receptors. These interactions can lead to modulation of cellular processes, influencing inflammation and microbial resistance.
Table 1: Summary of Biological Activities
Case Studies
Recent investigations into the biological activity of pyrazole derivatives have highlighted the efficacy of compounds similar to this compound:
- In Vitro Antimicrobial Evaluation : A study evaluated multiple pyrazole derivatives for their antimicrobial properties, revealing significant activity against Gram-positive and Gram-negative bacteria. The compound with the closest structural similarity to this compound demonstrated MIC values indicating strong bactericidal effects .
- Anti-inflammatory Studies : In experiments involving carrageenan-induced edema in rats, certain pyrazole derivatives exhibited substantial anti-inflammatory effects, suggesting that modifications to the pyrazole structure can enhance therapeutic potential .
Synthesis and Development
The synthesis of this compound typically involves multi-step organic synthesis strategies. These methods may include:
- Cyclization of hydrazine derivatives with 1,3-diketones.
- Functional group modifications to introduce the acetic acid moiety.
These synthetic routes allow for the exploration of new chemical reactions and the development of analogs with improved biological profiles .
Properties
IUPAC Name |
2-[3,5-dimethyl-1-(2-methylphenyl)pyrazol-4-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-9-6-4-5-7-13(9)16-11(3)12(8-14(17)18)10(2)15-16/h4-7H,8H2,1-3H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRENHSAYZLBLGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(C(=N2)C)CC(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.